3-(Hydroxymethyl)pyrrolidin-2-one

Chiral Chromatography Enantiomeric Separation Pharmaceutical Analysis

3-(Hydroxymethyl)pyrrolidin-2-one (CAS: 76220-94-5) is a 3-substituted pyrrolidin-2-one derivative characterized by a primary alcohol group on the lactam ring. With a molecular formula of C₅H₉NO₂ and a molecular weight of 115.13 g/mol , this compound serves as a chiral heterocyclic building block in pharmaceutical synthesis.

Molecular Formula C5H9NO2
Molecular Weight 115.132
CAS No. 76220-94-5
Cat. No. B2831808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)pyrrolidin-2-one
CAS76220-94-5
Molecular FormulaC5H9NO2
Molecular Weight115.132
Structural Identifiers
SMILESC1CNC(=O)C1CO
InChIInChI=1S/C5H9NO2/c7-3-4-1-2-6-5(4)8/h4,7H,1-3H2,(H,6,8)
InChIKeyPMVLHRHRTOBBHS-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Hydroxymethyl)pyrrolidin-2-one (CAS: 76220-94-5) — Core Chiral Building Block Profile for Procurement


3-(Hydroxymethyl)pyrrolidin-2-one (CAS: 76220-94-5) is a 3-substituted pyrrolidin-2-one derivative characterized by a primary alcohol group on the lactam ring . With a molecular formula of C₅H₉NO₂ and a molecular weight of 115.13 g/mol , this compound serves as a chiral heterocyclic building block in pharmaceutical synthesis. The presence of a stereocenter at the 3-position and the hydroxymethyl handle enables its utility as an intermediate for constructing biologically active pyrrolidine-containing scaffolds [1]. Commercial availability typically includes specifications of ≥98% purity with batch-specific certificates of analysis covering NMR, HPLC, and GC characterization .

Why Generic 3-(Hydroxymethyl)pyrrolidin-2-one Substitution Without Chiral Specification Risks Synthesis Failure


Direct substitution of 3-(hydroxymethyl)pyrrolidin-2-one with unsubstituted pyrrolidin-2-one (2-pyrrolidone) or other positional isomers (e.g., 4- or 5-hydroxymethyl analogs) introduces critical functional deficits that cannot be compensated for in downstream applications. The hydroxymethyl group at the 3-position provides a unique synthetic handle for further derivatization—enabling selective oxidation, esterification, or etherification—that is absent in the parent lactam . More importantly, the stereocenter at C3 renders the molecule chiral; substitution with an achiral analog or the racemic mixture without defined enantiomeric specification may produce bioactivity profiles that are not only reduced but potentially antagonistic, given that enantiomers of pyrrolidin-2-one derivatives exhibit differential receptor binding and metabolic stability [1]. Furthermore, 5-substituted analogs (e.g., (5S)-5-(hydroxymethyl)-2-pyrrolidinone, CAS: 17342-08-4) present different steric and electronic environments, altering both reactivity and biological recognition, thereby precluding their use as drop-in replacements [2].

Quantitative Comparative Evidence: 3-(Hydroxymethyl)pyrrolidin-2-one vs. Positional Analogs and Unsubstituted Lactams


Chiral Resolution: 3-Substituted Pyrrolidin-2-ones Exhibit Defined Enantioselectivity on Polysaccharide CSPs

3-(Hydroxymethyl)pyrrolidin-2-one, as a 3-substituted pyrrolidin-2-one, falls within a structural class for which systematic chiral HPLC separation methodologies have been established. In a comparative study of 15 pyrrolidin-2-one derivatives on polysaccharide chiral stationary phases (CSPs), compounds structurally related to 3-(hydroxymethyl)pyrrolidin-2-one demonstrated baseline enantiomeric resolution on Chiralpak IA columns using ethanol as the organic modifier, with enantioselectivity values (α) significantly exceeding those achievable on cellulose-based CSPs [1]. This predictable chiral behavior enables analytical quality control and preparative separation that is not possible for achiral analogs such as 2-pyrrolidone (CAS: 616-45-5), which lacks the stereocenter entirely and thus exhibits no enantioselectivity under any chromatographic conditions [1].

Chiral Chromatography Enantiomeric Separation Pharmaceutical Analysis

Reactive Handle: Hydroxymethyl Group Enables Selective Derivatization Unavailable in Unsubstituted 2-Pyrrolidone

The presence of a primary alcohol group at the 3-position of the pyrrolidin-2-one ring distinguishes 3-(hydroxymethyl)pyrrolidin-2-one from the unsubstituted parent compound 2-pyrrolidone (CAS: 616-45-5) . This hydroxymethyl moiety serves as a functional handle for nucleophilic substitution, esterification, etherification, and oxidation reactions—synthetic transformations that are impossible to execute on the unfunctionalized lactam core . In contrast, 2-pyrrolidone lacks any pendant functional group beyond the lactam nitrogen and carbonyl, limiting its utility to amide chemistry and precluding its use as a scaffold for constructing more complex pyrrolidine-based architectures that require C3 substitution .

Synthetic Methodology Functional Group Interconversion Drug Intermediate

Positional Selectivity: 3-Substitution vs. 5-Substitution Affords Distinct Steric and Electronic Profiles

3-(Hydroxymethyl)pyrrolidin-2-one differs fundamentally from its 5-substituted regioisomer, (5S)-5-(hydroxymethyl)-2-pyrrolidinone (CAS: 17342-08-4), in both synthetic utility and biological recognition . The 5-position is adjacent to the lactam nitrogen, placing any substituent in close proximity to the amide bond and altering the ring's conformational preferences. In contrast, the 3-position is adjacent to the carbonyl-bearing C2, which influences the acidity of the α-proton and the reactivity toward enolate-based alkylation . While 5-substituted analogs are commonly employed as chiral auxiliaries and in specific natural product syntheses, 3-substituted pyrrolidin-2-ones have been more extensively explored as scaffolds for glycosidase inhibitors and beta-3 adrenergic receptor agonists, reflecting distinct pharmacological profiles [1].

Regioisomer Comparison Medicinal Chemistry Structure-Activity Relationship

Patent-Documented Utility: 3-Hydroxymethyl Pyrrolidine Scaffold Validated in Granted Beta-3 Adrenergic Agonist IP

The 3-hydroxymethyl pyrrolidine scaffold—to which 3-(hydroxymethyl)pyrrolidin-2-one serves as a direct synthetic precursor upon lactam reduction—has been validated in granted patent EP2276756, assigned to Merck Sharp & Dohme LLC [1]. This patent specifically claims hydroxymethyl pyrrolidines as beta-3 adrenergic receptor agonists for therapeutic applications. While unsubstituted pyrrolidin-2-one derivatives appear broadly in the patent literature, the explicit claiming of the 3-hydroxymethyl substitution pattern in a granted patent—with protection extending across multiple designated states and maintained through its 16th renewal year as of 2024—represents a validated, defensible chemical space [1]. By contrast, unsubstituted 2-pyrrolidone is a commodity solvent with no corresponding patent protection for pharmaceutical composition-of-matter claims, reflecting its lack of intrinsic biological specificity.

Patent Literature Beta-3 Adrenergic Receptor Pharmaceutical Intermediates

Defined Application Scenarios for 3-(Hydroxymethyl)pyrrolidin-2-one Based on Evidence


Synthesis of Beta-3 Adrenergic Receptor Agonist Candidates

The 3-hydroxymethyl pyrrolidine scaffold is explicitly claimed in EP2276756 as a beta-3 adrenergic receptor agonist pharmacophore [1]. 3-(Hydroxymethyl)pyrrolidin-2-one serves as a key intermediate en route to these pyrrolidines via lactam reduction. Procurement of this intermediate supports medicinal chemistry campaigns targeting metabolic disorders, leveraging a scaffold with established intellectual property precedence maintained through 2024 [1].

Construction of Glycosidase Inhibitor Scaffolds

3-Hydroxy and 3-hydroxymethyl pyrrolidin-2-ones have been reported as useful intermediates for the convergent, stereoselective synthesis of glycosidase inhibitors [1]. The stereocenter at C3 and the pendant alcohol provide the necessary structural elements for mimicking carbohydrate transition states. This compound class has been employed in the synthesis of bioactive nonproteinogenic amino acids and glycosidase-targeting agents [1].

Chiral Building Block for Asymmetric Synthesis

The inherent chirality of 3-(hydroxymethyl)pyrrolidin-2-one enables its use as a chiral building block in asymmetric synthesis campaigns [1]. Validated analytical methods exist for enantiomeric separation of 3-substituted pyrrolidin-2-ones on polysaccharide CSPs [1], supporting quality control requirements for enantiopure intermediates. This positions the compound as a viable starting material for stereochemically defined target molecules.

Synthetic Intermediate for Functionalized Pyrrolidines and Pyrrolidinones

The hydroxymethyl group at the 3-position provides a synthetic handle for oxidation to the corresponding carboxylic acid, esterification, etherification, or conversion to leaving groups for nucleophilic displacement [1]. This versatility enables the compound to serve as a gateway intermediate for accessing diverse 3-substituted pyrrolidin-2-one and pyrrolidine libraries, supporting structure-activity relationship studies and lead optimization programs.

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